(R)-(+)-3-Butyn-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-but-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPOMITUDGXOSB-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274155 | |
| Record name | (+)-3-Butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42969-65-3 | |
| Record name | 3-Butyn-2-ol, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42969-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-3-Butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance As a Chiral Building Block in Modern Organic Synthesis
The importance of (R)-(+)-3-Butyn-2-ol in contemporary organic synthesis stems from its inherent chirality and the reactivity of its functional groups. chemimpex.com As a chiral building block, it allows chemists to introduce a specific three-dimensional arrangement of atoms into a target molecule, a critical factor in the development of pharmaceuticals and agrochemicals where biological activity is often dependent on a single enantiomer. chemimpex.comguidechem.com The presence of both a nucleophilic hydroxyl group and a reactive terminal alkyne in a single, small molecule makes it a highly sought-after starting material for creating diverse and complex molecular architectures. chemimpex.com
The utility of this compound is prominently demonstrated in its application in asymmetric synthesis. chemimpex.com Researchers leverage its predefined stereocenter to control the stereochemical outcome of subsequent reactions, leading to the formation of enantiomerically pure or enriched products. chemimpex.com This is particularly crucial in drug development, where the different enantiomers of a chiral drug can have vastly different pharmacological effects. chemimpex.com
The compound serves as a precursor in the synthesis of a variety of valuable organic molecules. For instance, it has been utilized in the large-scale synthesis of (R)-benzyl 4-hydroxyl-2-pentynoate, an intermediate for potential Alzheimer's disease therapeutics. acs.org This highlights its role in facilitating the efficient production of complex pharmaceutical agents. acs.org
Overview of Academic Research Trajectories and Key Contributions
Asymmetric Synthesis Approaches
Asymmetric synthesis provides direct routes to enantiomerically enriched this compound, primarily through the stereoselective reduction of the corresponding ketone or through other enantioselective preparations.
Stereoselective Reduction of 3-Butyn-2-one
The most direct asymmetric approach to this compound is the enantioselective reduction of its prochiral precursor, 3-butyn-2-one. A prominent method for this transformation is asymmetric transfer hydrogenation, often employing well-defined ruthenium catalysts developed by Noyori and his contemporaries. dicp.ac.cnnih.govmdpi.com These catalysts, which typically feature a ruthenium metal center coordinated to an arene and a chiral diamine ligand, facilitate the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone with high enantioselectivity. dicp.ac.cnnih.govmdpi.com
For instance, the asymmetric transfer hydrogenation of a related substrate, 4-triisopropylsilyl-3-butyn-2-one, using a ruthenium catalyst, has been shown to produce the corresponding (S)-alcohol with an enantiomeric excess of over 95%. orgsyn.org The choice of the chiral ligand on the ruthenium catalyst is crucial for controlling the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer. dicp.ac.cnnih.gov
Table 1: Asymmetric Transfer Hydrogenation of 3-Butyn-2-one Analogs
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 4-Triisopropylsilyl-3-butyn-2-one | RuCl(S,S)-NTsCH(C₆H₅)CH(C₆H₅)NH₂ | (S)-4-Triisopropylsilyl-3-butyn-2-ol | >95% | orgsyn.org |
Other Enantioselective Preparation Techniques
Besides the direct reduction of 3-butyn-2-one, other techniques are available for preparing enantiopure this compound. One such method is the kinetic resolution of racemic 3-butyn-2-ol (B105428). rsc.orgorgsyn.org This process involves the selective reaction of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases are commonly employed as catalysts for this purpose, often in transesterification reactions. For example, lipase (B570770) B from Candida antarctica (CALB) has been used for the resolution of various secondary alcohols. researchgate.net The enzymatic resolution of racemic 3-butyn-2-ol has been noted as a viable, albeit less direct, synthetic strategy. rsc.orgorgsyn.org
Another approach involves the diastereoselective separation of derivatives. Racemic 3-butyn-2-ol can be derivatized with a chiral auxiliary, and the resulting diastereomers can be separated using standard chromatographic techniques like HPLC. mdpi.com Subsequent removal of the chiral auxiliary yields the enantiopure alcohol. For example, diastereomeric esters of 3-butyn-2-ol have been successfully separated by HPLC on a silica (B1680970) gel column. mdpi.com
Biocatalytic and Chemoenzymatic Synthetic Routes
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. nih.govrsc.org Whole-cell microorganisms and isolated enzymes are utilized to perform stereoselective reductions and resolutions.
Microbial Biotransformation for this compound Derivatives
Whole-cell biocatalysis is particularly advantageous as it contains the necessary enzymes and cofactors for the desired transformation, along with a mechanism for cofactor regeneration. nih.govnih.gov Several microorganisms have been identified for their ability to reduce ketones to their corresponding alcohols with high enantioselectivity.
A notable example is the use of Acetobacter sp. CCTCC M209061, which has been shown to catalyze the anti-Prelog reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) to (R)-4-(trimethylsilyl)-3-butyn-2-ol with excellent enantiomeric excess (>99%) and good yields (71%). nih.govnih.gov The reaction conditions for this biotransformation have been optimized, including pH, temperature, and substrate concentration, to maximize the efficiency of the process. nih.gov The use of immobilized cells of Acetobacter sp. further enhances the operational stability, allowing for repeated use of the biocatalyst. nih.gov
Table 2: Microbial Reduction of 4-(trimethylsilyl)-3-butyn-2-one
| Microorganism | Product | Yield | Enantiomeric Excess (ee) | Key Conditions | Reference |
|---|---|---|---|---|---|
| Acetobacter sp. CCTCC M209061 | (R)-4-(trimethylsilyl)-3-butyn-2-ol | 71% | >99% | pH 5.0, 30°C | nih.gov |
Development of Industrial Scale Synthesis Processes
The transition from laboratory-scale synthesis to industrial production requires the development of reliable, scalable, and cost-effective processes. For this compound and its derivatives, efforts have been made to develop such large-scale syntheses.
Chemical Transformations and Reaction Pathways of R + 3 Butyn 2 Ol
Catalytic Reactions Involving the Alkyne Moiety
The terminal alkyne group of (R)-(+)-3-Butyn-2-ol is highly reactive and participates in a variety of metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Lindlar Catalyzed Hydrogenation
The partial hydrogenation of the alkyne in this compound to the corresponding alkene, (R)-3-buten-2-ol, can be achieved with high selectivity using a Lindlar catalyst. This catalyst, typically composed of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, deactivates the catalyst to prevent over-reduction to the corresponding alkane. polimi.itbeilstein-journals.org The stereochemistry of the addition is syn, resulting in the formation of a cis-alkene.
While direct studies on this compound are not extensively detailed, the hydrogenation of the closely related 2-methyl-3-butyn-2-ol (B105114) is well-documented and provides insight into the reaction's characteristics. mdpi.comcardiff.ac.ukrsc.org The selectivity towards the semi-hydrogenation product is a key feature of the Lindlar catalyst. polimi.it The reaction proceeds via the Langmuir-Hinshelwood mechanism, where both hydrogen and the alkyne adsorb to the catalyst surface. rsc.org The presence of a poison like lead is crucial for achieving high selectivity for the alkene. polimi.it
The hydrogenation of C4 alkynols, including 3-butyn-2-ol (B105428), can proceed through sequential hydrogenation from alkynol to alkenol and then to the corresponding alkanol. researchgate.net A potential side reaction for 3-butyn-2-ol is the migration of the double bond in the resulting alkenol to form 2-butanone. researchgate.net
Table 1: Catalyst Systems for Selective Hydrogenation of Alkynols
| Catalyst System | Substrate | Product | Selectivity | Reference |
|---|---|---|---|---|
| Pd-Pb/CaCO₃ (Lindlar) | 1-Hexyne | 1-Hexene | ~100% | polimi.it |
| Pd/ZnO | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol | High | rsc.org |
| Pd/γ-Al₂O₃ | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol | Up to 97% | mdpi.com |
| Pd/Al₂O₃ (gas phase) | 3-Butyn-2-ol | 3-Buten-2-ol | - | researchgate.net |
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. walisongo.ac.id this compound can be effectively coupled with various aryl halides under Sonogashira conditions. The reaction is typically carried out in the presence of a base, such as an amine. walisongo.ac.id
For instance, the coupling of 2-methyl-3-butyn-2-ol, a structural analog, with aryl iodides proceeds efficiently at room temperature using bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide in triethylamine. walisongo.ac.id This methodology has been extended to various aryl bromides and chlorides, sometimes requiring higher temperatures. rsc.orgmdpi.com Copper-free Sonogashira protocols have also been developed for the coupling of aryl bromides with 2-methyl-3-butyn-2-ol. beilstein-journals.orgbeilstein-journals.org
Table 2: Representative Sonogashira Coupling Reactions with Alkynols
| Aryl Halide | Alkyne | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Iodides | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 4-Aryl-2-methyl-3-butyn-2-ols | - | walisongo.ac.id |
| Aryl Bromides | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/PPh₃/CuI | 4-Aryl-2-methyl-3-butyn-2-ols | Moderate to High | rsc.org |
| 4-Bromobenzonitrile | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | Coupling Product | Good | mdpi.com |
| Aryl Bromides | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/P(p-tol)₃, DBU | 4-Aryl-2-methyl-3-butyn-2-ols | - | beilstein-journals.org |
Copper-Assisted Carbometalation/Iodination Sequences
Carbometalation reactions involve the addition of an organometallic reagent across a carbon-carbon multiple bond. In the case of propargylic alcohols like this compound, the hydroxyl group can direct the regioselectivity of the addition. ucl.ac.uk While specific examples for this compound are not prevalent, the general principles can be inferred from related systems. The addition of organomagnesium reagents (Grignard reagents) to propargyl alcohols, often assisted by copper salts, typically occurs in a syn-fashion. ucl.ac.uk Subsequent trapping of the resulting vinyl organometallic intermediate with an electrophile, such as iodine, would lead to a trisubstituted vinyl iodide.
Palladium-Catalyzed Transformations
Beyond the Sonogashira coupling, this compound and its derivatives can participate in other palladium-catalyzed transformations. For example, the intramolecular cyclization of a Sonogashira coupling product derived from 2-methyl-3-butyn-2-ol and 5-iodovanillin (B1580916) can lead to the formation of a benzofuran (B130515) derivative. elsevier.es
Furthermore, derivatives of 3-butyn-2-ol have been used in palladium-catalyzed cross-coupling reactions. For example, the silylated derivative, 4-trimethylsilyl-3-butyn-2-ol, can be converted into an allylic silanolate salt, which then undergoes palladium-catalyzed cross-coupling with aromatic bromides. nih.gov This highlights the utility of the butynol (B8639501) skeleton in more complex synthetic sequences.
Ruthenium Alkylidene Complex Catalysis
Ruthenium alkylidene complexes, such as the Grubbs and Hoveyda-Grubbs catalysts, are highly effective for olefin metathesis and have also been shown to catalyze the polymerization of acetylenic compounds. researchgate.net this compound can undergo polymerization in the presence of these catalysts. researchgate.netresearchgate.net The reaction mechanism is proposed to proceed via an α-insertion pathway. researchgate.netresearchgate.net The hydroxyl group of the monomer can interact with the ruthenium center, influencing the polymerization process. researchgate.net
In addition to polymerization, ruthenium complexes can catalyze other transformations. For example, a three-component tandem reaction of carbon dioxide, propargylic alcohols (including 3-butyn-2-ol), and primary amines can be catalyzed by Ru₃(CO)₁₂ to generate 2-oxo-1,3-oxazolines. mdpi.com
Table 3: Ruthenium-Catalyzed Reactions of 3-Butyn-2-ol
| Catalyst | Co-reactant(s) | Product Type | Reference |
|---|---|---|---|
| Grubbs or Hoveyda-Grubbs Catalysts | - | Poly(3-butyn-2-ol) | researchgate.netresearchgate.net |
| Ru₃(CO)₁₂ | CO₂, n-propylamine | 2-Oxo-1,3-oxazoline | mdpi.com |
| (RuCl₂(Norbornadiene))n | CO₂, secondary amines | Carbamates | mdpi.com |
Reactions Involving the Secondary Alcohol Functionality
The secondary alcohol group in this compound can undergo typical reactions of secondary alcohols, such as oxidation and esterification, while preserving the alkyne moiety.
Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 3-butyn-2-one. Standard oxidizing agents for converting secondary alcohols to ketones, such as those based on chromium(VI) (e.g., pyridinium (B92312) chlorochromate, PCC), can be employed. latech.edu
Enzymatic methods also provide a route for the stereospecific oxidation of this compound. For instance, a NAD+-dependent (S)-specific secondary alcohol dehydrogenase from Nocardia fusca can oxidize the (S)-enantiomer of 3-butyn-2-ol at a much higher rate than the (R)-enantiomer. tandfonline.com This enzymatic process is part of a stereoinversion system observed in this microorganism. tandfonline.com
The hydroxyl group can also be transformed into other functional groups. For example, it can be converted to a carbamate (B1207046) by reaction with an isocyanate, which is a key step in certain synthetic sequences. nih.gov Furthermore, the alcohol can be protected with various protecting groups, such as silyl (B83357) ethers, to allow for selective reactions at the alkyne terminus. The preparation of 4-triisopropylsilyl-3-butyn-2-ol is an example of this strategy. orgsyn.org
Esterification Reactions and Functional Group Interconversions
The hydroxyl group of this compound and its derivatives can be readily converted into various ester functionalities. This functional group interconversion is a common strategy to activate the hydroxyl group for subsequent reactions or for analytical purposes. For instance, derivatives such as (R)-4-trimethylsilyl-3-butyn-2-ol can be transformed into their corresponding acetate or mesylate esters. orgsyn.org The formation of a mesylate is particularly significant as it converts the alcohol into a good leaving group for nucleophilic substitution or elimination reactions. orgsyn.orgresearchgate.net
The mesylate of (R)-4-trimethylsilyl-3-butyn-2-ol is synthesized by reacting the alcohol with methanesulfonyl chloride in the presence of a base. orgsyn.org Similarly, acetate esters can be prepared using acetic anhydride (B1165640) and a base. orgsyn.org For the purpose of determining enantiomeric purity, the alcohol can be converted into a Mosher ester by reacting it with (S)-(+)-methoxy-α-trifluoromethylphenylacetyl chloride in the presence of pyridine. orgsyn.org These transformations highlight the utility of the hydroxyl group as a handle for further synthetic manipulation.
| Starting Material | Reagents | Product | Purpose |
|---|---|---|---|
| (R)-4-trimethylsilyl-3-butyn-2-ol | Methanesulfonyl chloride, Base | (R)-4-trimethylsilyl-3-butyn-2-yl mesylate orgsyn.org | Activation of hydroxyl group |
| (R)-4-trimethylsilyl-3-butyn-2-ol | Acetic anhydride, Et3N, DMAP orgsyn.org | (R)-4-trimethylsilyl-3-butyn-2-yl acetate orgsyn.org | Protection/Derivatization |
| 4-triisopropylsilyl-3-butyn-2-ol | (S)-(+)-methoxy-α-trifluoromethylphenylacetyl chloride, Pyridine orgsyn.org | (R)-Mosher ester orgsyn.org | Analysis of enantiomeric excess |
Formation of Organometallic Intermediates (e.g., Organozinc Reagents)
This compound and its derivatives serve as precursors for the generation of highly useful organometallic intermediates. Specifically, the mesylate derivative of 3-butyn-2-ol can be converted into an allenylzinc reagent. orgsyn.org These reagents are valuable in carbon-carbon bond-forming reactions, particularly in the stereoselective synthesis of homopropargylic alcohols. researchgate.netorgsyn.org
The process involves the reaction of the propargylic mesylate with a zinc-copper couple. The resulting allenylzinc reagent can then be added to aldehydes. Research has shown that the diastereoselectivity of these addition reactions is significantly influenced by the substituent on the alkyne. For example, allenylzinc reagents derived from silylated analogs of the (S)-3-butyn-2-ol mesylate exhibit much higher diastereoselectivity in additions to aldehydes compared to the reagent from the non-silylated parent compound. orgsyn.org The use of optically active propargylic alcohols, such as this compound, allows for the synthesis of enantioenriched homopropargylic alcohols. orgsyn.org
| Allenylzinc Reagent Derived From | Yield (%) | Diastereomeric Ratio (anti:syn) |
|---|---|---|
| Mesylate of (S)-3-Butyn-2-ol | 85 | 60:40 |
| Mesylate of (S)-4-Trimethylsilyl-3-butyn-2-ol | 95 | 96:4 |
| Mesylate of (S)-4-Triisopropylsilyl-3-butyn-2-ol | 98 | >99:1 |
Multi-Component Coupling Strategies Utilizing this compound
The dual functionality of propargyl alcohols like this compound makes them ideal substrates for multi-component reactions, where multiple reactants combine in a single operation to form a complex product. A notable example is the Ketone-Amine-Alkyne (KA²) coupling, a reaction that constructs propargylamines. acs.org In these reactions, a compound structurally similar to this compound, such as 2-methyl-3-butyn-2-ol, serves as the alkyne component. acs.org
Zinc-based catalysts have been shown to be highly effective for the KA² coupling, allowing for the one-pot synthesis of tetrasubstituted propargylamines under solvent-free conditions. acs.org The reaction couples a ketone, an amine, and a terminal alkyne, demonstrating high atom and step economy. acs.org For instance, the coupling of cyclohexanone, piperidine, and various terminal alkynes proceeds in good yields. acs.org The use of chiral propargyl alcohols in such strategies can provide access to optically active propargylamines, which are important scaffolds in medicinal chemistry.
| Alkyne Component | Catalyst | Yield (%) | Product |
|---|---|---|---|
| Phenylacetylene | Zn(OAc)₂ | 90 | 1-(1-(phenylethynyl)cyclohexyl)piperidine |
| 2-Methyl-3-butyn-2-ol | Zn(OAc)₂ | 72 | 4-(1-(piperidin-1-yl)cyclohexyl)-2-methylbut-3-yn-2-ol |
| 1-Ethynyl-4-methoxybenzene | Zn(OAc)₂ | 85 | 1-(1-((4-methoxyphenyl)ethynyl)cyclohexyl)piperidine |
Applications of R + 3 Butyn 2 Ol in Advanced Organic Synthesis
Role in Asymmetric Synthesis of Chiral Pharmaceuticals and Precursors
The enantiomerically pure nature of (R)-(+)-3-Butyn-2-ol makes it an invaluable starting material for the synthesis of single-enantiomer pharmaceutical compounds. chemimpex.comrsc.org Its defined stereochemistry is transferred through synthetic sequences to establish the required chirality in the final drug molecule, which is often crucial for therapeutic efficacy and safety.
Synthesis of Anti-HIV Drug Intermediates (e.g., Raltegravir Precursors)
This compound is a key starting material in the synthesis of intermediates for the anti-HIV drug, Raltegravir. A novel synthetic route for Raltegravir involves the use of precursors derived from this chiral alcohol. google.com The synthesis leverages the stereocenter of this compound to construct the required chiral fragment of the final drug molecule. While specific details of the synthetic steps involving this exact compound in publicly available literature are sometimes embedded within broader patent claims, the strategy of using chiral synthons like this compound is a recognized approach in the pharmaceutical industry to achieve high enantiomeric purity in complex drug molecules like Raltegravir. google.comacs.org
Preparation of β-Lactam Antibiotic Precursors (e.g., Carbapenem (B1253116) Nuclei)
This compound is instrumental in the stereoselective synthesis of key intermediates for β-lactam antibiotics, particularly those belonging to the carbapenem class. nih.gov A significant application involves the preparation of (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, a crucial building block for many carbapenem antibiotics. nih.govresearchgate.net
The synthesis begins with the protection of the hydroxyl group of this compound, typically as a silyl (B83357) ether. nih.govresearchgate.netgoogle.com This protected alkyne then undergoes a copper(I)-mediated Kinugasa cycloaddition/rearrangement cascade with a nitrone. nih.govresearchgate.net This key step establishes the β-lactam core with the desired stereochemistry, which is dictated by the chirality of the starting this compound. Subsequent debenzylation and oxidation steps yield the target azetidinone intermediate. nih.govresearchgate.net This intermediate is a versatile precursor for a range of carbapenem antibiotics, including thienamycin (B194209) and its derivatives like imipenem, meropenem, and doripenem. google.com
Table 1: Key Intermediates in Carbapenem Synthesis Derived from this compound
| Starting Material | Key Intermediate | Target Antibiotic Class |
|---|
Construction of Neuroprotective Agent Fragments (e.g., Rasagiline Key Fragments)
The chiral structure of this compound is utilized in the synthesis of key fragments for neuroprotective agents like Rasagiline, a drug used in the treatment of Parkinson's disease. One synthetic strategy involves the Lindlar-catalyzed hydrogenation of a derivative of this compound to prepare a key fragment of Rasagiline. bloomtechz.com Another approach describes a chemoenzymatic synthesis of (R)-selegiline, a related drug, that highlights the importance of stereoselective methods in producing these types of therapeutic agents. researchgate.net
Precursor for Antiepileptic Drug Production (e.g., Levetiracetam)
This compound serves as a precursor in some synthetic routes toward the antiepileptic drug Levetiracetam. google.comgoogle.com While various methods exist for the production of Levetiracetam, those starting from chiral precursors aim to avoid costly resolution steps of racemic intermediates. The synthesis of the key intermediate, (S)-2-aminobutanamide, can be approached from chiral starting materials, and the structural motif of this compound can be chemically transformed into the required (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide structure of Levetiracetam. google.com
Intermediate in Isavuconazole Synthesis
This compound is a documented starting material for the synthesis of the antifungal drug Isavuconazole. google.comnewdrugapprovals.orgnewdrugapprovals.org An efficient process has been developed where both chiral centers of a key Isavuconazole intermediate are formed simultaneously in a diastereoselective and enantioselective manner. newdrugapprovals.orgnewdrugapprovals.orggoogle.com This reaction uses this compound as the chiral precursor in the presence of a Palladium(II) catalyst. google.comnewdrugapprovals.org The starting material is first converted to its mesylate, which then undergoes a palladium-catalyzed reaction to introduce the second chiral center with high yield. google.com This method provides a more direct and efficient route to the core structure of Isavuconazole compared to other synthetic strategies. newdrugapprovals.orgnewdrugapprovals.org Isavuconazole is a broad-spectrum triazole antifungal agent used to treat invasive aspergillosis and mucormycosis. nih.gov
Utilization in Natural Product Synthesis
The unique chemical properties of this compound also make it a valuable tool in the total synthesis of natural products. orgsyn.org Chiral allenylmetal reagents, which can be derived from chiral propargyl alcohols like this compound, have been effectively used in the synthesis of various polyketide natural products, particularly those of marine origin. orgsyn.org The alkyne functionality within the molecule provides a reactive handle for further chemical elaboration, allowing for the construction of the complex carbon skeletons characteristic of these natural products. orgsyn.org
As a Chiral Pool Source in Complex Molecule Construction
The concept of "chiral pool" synthesis involves using readily available, enantiomerically pure natural products as starting materials to impart chirality into a synthetic target. This compound serves as an excellent starting point in this strategy. chemimpex.com Its high enantiomeric purity allows for its use in asymmetric synthesis, ensuring the production of specific stereoisomers, which is particularly critical in the development of pharmaceuticals. chemimpex.com
Researchers leverage the chirality of this compound to create complex molecular architectures with precise three-dimensional arrangements. chemimpex.com For instance, the enantioselective synthesis of the G-J aglycone, a complex natural product, commenced with the highly enantioenriched (S)-enantiomer of 3-butyn-2-ol (B105428), demonstrating the compound's utility in setting a key stereocenter at the outset of a lengthy synthetic sequence. lboro.ac.uk The reactivity of its alkyne and alcohol functional groups can be selectively manipulated, allowing for the stepwise construction of intricate carbon skeletons while preserving the initial chirality. chemimpex.com
Strategies for Total Synthesis Employing this compound
The unique structural features of this compound have been exploited in numerous total synthesis campaigns, enabling the efficient construction of complex natural products and their analogues.
Key synthetic transformations involving this compound include:
Sonogashira Coupling: The terminal alkyne provides a handle for carbon-carbon bond formation with aryl or vinyl halides. lboro.ac.ukethz.ch
Deprotonation/Alkylation: The acidic alkyne proton can be removed to form an acetylide, which can then act as a nucleophile. mdpi.com
Protection and Derivatization: The hydroxyl group can be protected, for example as a silyl ether, to allow for selective reactions at the alkyne terminus. mdpi.com The resulting derivatives, such as (R)-4-TIPS-3-butyn-2-ol, are themselves valuable precursors for chiral allenylzinc and indium reagents. acs.orgnih.gov
Below are selected examples of total syntheses that utilize this compound or its enantiomer as a key starting material.
| Target Molecule | Starting Material | Key Strategy | Reference |
| (R,R)-Blumenol B | This compound | The alcohol was first protected as a TBDPS ether. The resulting compound was deprotonated with n-BuLi and coupled with a chiral ketone to build the core structure. mdpi.com | mdpi.com |
| (-)-Hennoxazole A | (S)-(-)-3-Butyn-2-ol | Used to prepare a C16-C25 side-chain fragment through a multi-step sequence including a Wittig-Still rearrangement. williams.edu | williams.edu |
| (±)-Gomerone C | This compound | Incorporated via a Sonogashira cross-coupling reaction to form a key enyne intermediate. ethz.ch | ethz.ch |
| ent-G–J aglycone | (S)-(-)-3-Butyn-2-ol | A Sonogashira cross-coupling between the butynol (B8639501) and (E)-1-bromo-1-propene furnished the initial enyne building block in high yield. lboro.ac.uk | lboro.ac.uk |
| Himbacine Analogues | This compound | Used as the precursor for the large-scale synthesis of (R)-benzyl 4-hydroxyl-2-pentynoate, a key intermediate for potential Alzheimer's disease therapeutics. acs.org | acs.org |
Development of Novel Optical Resin Materials
The chemistry of alkynes, the defining feature of this compound, is central to the development of advanced polymers and materials. In materials science, the compound and its derivatives can be employed in the production of specialty polymers and coatings. chemimpex.com Thiol-yne chemistry, a type of click reaction, is particularly relevant for creating cross-linked polymer networks suitable for applications like 3D printing. utas.edu.au
Research in this area has utilized related alkyne-containing monomers for stereolithography (SLA) 3D printing. For example, 3-butyn-1-ol (B147353) has been formulated with thiol crosslinkers to create novel thiol-yne resins. utas.edu.au These resins are used in high-resolution 3D printing to fabricate specialized devices. utas.edu.au Furthermore, the development of novel two-photon absorption (2PA) active organic materials, essential for high-precision 3D microfabrication of components like optical waveguides and photonic crystals, often involves the synthesis of complex molecules containing triple bonds via Sonogashira coupling reactions, for which this compound is a suitable substrate. tuwien.at
Synthesis of Other Biologically Active Substances
Beyond its role in the total synthesis of complex natural products, this compound is a key starting material for a variety of other biologically active compounds. Its utility spans from the synthesis of enzyme inhibitors and antibiotics to crucial intermediates for widely used pharmaceuticals. chemimpex.combiosynth.com
This compound has been identified as a substrate for the synthesis of antibiotics and as an inhibitor of phosphatases. biosynth.com
The hydrogenation of its derivative, 2-methyl-3-butyn-2-ol (B105114), yields 2-methyl-3-buten-2-ol, an important precursor in the industrial synthesis of Vitamin A. researchgate.net
It serves as a precursor in the synthesis of himbacine analogues, which are under investigation as potential treatments for Alzheimer's disease. acs.org
The compound is used to prepare a key intermediate for Erlotinib, an established anticancer drug. beilstein-journals.org
It is also used as a starting point for creating salinosporamide analogs, which are potent proteasome inhibitors with potential applications in cancer therapy. acs.org
The table below summarizes some of the biologically active compounds and intermediates synthesized from this compound and its close derivatives.
| Synthesized Compound/Intermediate | Biological Relevance/Application | Reference |
| Antibiotic Precursors | Possess antibiotic properties. biosynth.com | biosynth.com |
| Phosphatase Inhibitors | Inhibit phosphatase enzymes in vivo. biosynth.com | biosynth.com |
| Erlotinib Intermediate | Key building block for an anticancer therapeutic. beilstein-journals.org | beilstein-journals.org |
| Himbacine Analogues | Potential therapeutic agents for Alzheimer's disease. acs.org | acs.org |
| Salinosporamide Analogues | Potent proteasome inhibitors for cancer research. acs.org | acs.org |
| Vitamin A Precursor | Intermediate for the synthesis of Vitamin A. researchgate.net | researchgate.net |
Advanced Spectroscopic and Stereochemical Analysis of R + 3 Butyn 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Discrimination
NMR spectroscopy is a powerful, non-destructive analytical tool for elucidating the structure and stereochemistry of chiral compounds. researchgate.net In the presence of a chiral environment, the enantiomers of a chiral molecule, which are typically indistinguishable in NMR spectra, can be resolved into distinct signals. acs.org This differentiation arises from the formation of transient diastereomeric complexes with chiral auxiliary agents, leading to observable differences in their chemical shifts. researchgate.netacs.org
Determination of Enantiomeric Excess (ee) through Chiral Solvating Agent (CSA) Complexes
The determination of enantiomeric excess (ee) is crucial for assessing the success of asymmetric syntheses. thieme-connect.de Chiral Solvating Agents (CSAs) are frequently employed in NMR spectroscopy to create a chiral environment that allows for the discrimination of enantiomers. researchgate.netnih.gov
One effective method involves the formation of ternary ion-pair complexes. For instance, a complex formed between an enantiopure chiral acid like (R)-mandelic acid, a base such as 4-dimethylaminopyridine (B28879) (DMAP), and the racemic alcohol (in this case, 3-butyn-2-ol) can serve as a potent chiral solvating agent. researchgate.net In a study, the addition of one equivalent of DMAP to a solution of (R)-mandelic acid and racemic 3-butyn-2-ol (B105428) in CDCl₃ led to the resolution of enantiomeric signals that were otherwise isochronous. researchgate.netresearchgate.net This approach has been shown to be applicable to a range of chiral secondary alcohols, with significant chemical shift differences observed for the discriminated protons. researchgate.net The effectiveness of this discrimination can be further enhanced by employing two-dimensional NMR techniques, such as the J-resolved experiment, which can accurately determine chemical shift differences even in cases of severe spectral overlap. researchgate.net
| Substrate | Chiral Auxiliary System | Discriminated Proton | Chemical Shift Difference (Δδ in ppm) |
| (rac)-3-Butyn-2-ol | (R)-Mandelic Acid + DMAP | Methine proton | Data not explicitly provided, but good discrimination reported researchgate.net |
| (rac)-1-Phenylethanol | (R)-Mandelic Acid + DMAP | Methine proton | 0.051 |
| (rac)-1-(4-Bromophenyl)ethanol | (R)-Mandelic Acid + DMAP | Methine proton | 0.057 |
Table based on data for various secondary alcohols, illustrating the principle of chiral discrimination using ternary ion-pair complexes as reported in the literature. researchgate.net
Another approach utilizes chiral liquid crystals, such as poly(γ-benzyl-L-glutamate) (PBLG) dissolved in an organic solvent. tuni.firesearchgate.net In this anisotropic medium, the enantiomers of 3-butyn-2-ol exhibit different molecular orientational ordering, leading to distinct NMR spectra. tuni.fi This method has been successfully used to analyze a sample of 3-butyn-2-ol with a 72% enantiomeric excess of the S enantiomer, allowing for the determination of the molecular structure and order parameters for each enantiomer. tuni.fi
Application in Kinetic Resolution Studies via NMR Monitoring
Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemic mixture. nih.gov NMR spectroscopy is an invaluable tool for monitoring the progress of these reactions in real-time, allowing for the determination of reaction rates and selectivity factors. rsc.org
In the kinetic resolution of secondary alcohols like 3-butyn-2-ol, enantioselective acylation is a common strategy. rsc.org The reaction can be monitored by ¹H-NMR spectroscopy to compare the reaction rates when mediated by enantiomeric catalysts. For 3-butyn-2-ol, while thin-layer chromatography (TLC) proved insufficient to distinguish the relative reaction rates, ¹H-NMR spectroscopy was able to differentiate the rates of acylation catalyzed by enantiomeric forms of a 'planar-chiral' 4-dimethylaminopyridine (DMAP) derivative. rsc.org This allows for the assignment of the absolute configuration of the alcohol based on which catalyst enantiomer reacts faster. rsc.org
| Substrate | Catalyst | Acylating Agent | Solvent | Monitoring Technique | Observation |
| 3-Butyn-2-ol | Enantiomers of a planar-chiral DMAP derivative | Acetic Anhydride (B1165640) | CDCl₃ | ¹H-NMR Spectroscopy | Differentiable reaction rates between enantiomeric catalysts. rsc.org |
| (S)-(-)-1-Phenylethanol | (+)- and (-)-chiral DMAP | Acetic Anhydride | CDCl₃ | ¹H-NMR Spectroscopy | The (+)-chiral DMAP mediated reaction proceeded more rapidly. rsc.org |
Investigations of Ternary Ion-Pair Complex Formations
The formation of ternary ion-pair complexes is a key strategy for achieving chiral discrimination in NMR spectroscopy. researchgate.net These complexes typically consist of the analyte (e.g., 3-butyn-2-ol), a chiral auxiliary (e.g., an enantiopure acid or alcohol), and a third component, often a base, that facilitates the formation of a stable, diastereomeric complex. researchgate.netresearchgate.net
Research has demonstrated that a ternary complex of an enantiopure mandelic acid, 4-dimethylaminopyridine (DMAP), and a chiral secondary alcohol provides an effective chiral solvating agent system. researchgate.net The stability of this ternary complex is crucial for achieving good enantiodiscrimination. researchgate.net The proposed mechanism involves the formation of an ion pair between the deprotonated mandelic acid and the protonated DMAP, which then associates with the chiral alcohol through hydrogen bonding. researchgate.netresearchgate.net This creates distinct chemical environments for the two enantiomers of the alcohol, leading to separable signals in the NMR spectrum. researchgate.net The utility of this approach has been demonstrated for a variety of chiral secondary alcohols. researchgate.net
In-situ Reaction Monitoring Techniques (e.g., ReactIR™ Study)
While specific ReactIR™ studies on (R)-(+)-3-butyn-2-ol were not found in the provided search results, in-situ monitoring techniques are generally crucial for understanding and optimizing chemical reactions. For analogous reactions, such as the three-phase catalytic hydrogenation of 2-methyl-3-butyn-2-ol (B105114), in-situ monitoring of hydrogen concentration has been performed to study mass transfer and reaction kinetics. researchgate.netacs.org Such techniques provide real-time data on reactant consumption and product formation, which is invaluable for process development and ensuring reaction safety and efficiency. researchgate.net Given the reactivity of the alkyne and hydroxyl functional groups in 3-butyn-2-ol, in-situ monitoring would be highly beneficial for studying its transformations, such as hydrogenations, esterifications, or 'click' reactions. rsc.orghw.ac.uk
Computational Chemistry and Modeling Studies of R + 3 Butyn 2 Ol
Density Functional Theory (DFT) Calculations for Structural Optimization and Stereochemical Analysis
Density Functional Theory (DFT) has been extensively used to investigate the conformational landscape and spectroscopic properties of 3-Butyn-2-ol (B105428). Ab initio calculations of optical rotations for different conformers of 3-butyn-2-ol have suggested the presence of a predominant conformation in liquid solutions. researchgate.net Studies employing DFT with the B3LYP functional and various basis sets, such as 6-31G*, have been conducted to predict vibrational absorption and vibrational circular dichroism (VCD) spectra for different conformers of (S)-(-)-3-butyn-2-ol. acs.org
The Boltzmann populations, derived from Gibbs free energies, pointed to two main conformations for the isolated molecule. acs.org Further investigations have used the B3LYP-D3BJ method with the def2TZVP basis set to estimate spectroscopic constants for diastereomeric complexes involving 3-butyn-2-ol, which aided in the identification of multiple isomers. illinois.edu The polarizable continuum model (PCM) has been incorporated to improve the accuracy of optical rotation calculations by accounting for solvent effects. researchgate.net For instance, calculations of the optical rotations of six 6,8-dioxabicyclo[3.2.1]octanes using DFT/GIAO/PCM have shown improved agreement with experimental values when solvent effects are included. researchgate.net
Vibrational circular dichroism (VCD) and infrared (IR) spectra of (S)-(-)-3-butyn-2-ol in a CCl4 solution have been calculated using the polarizable continuum model (PCM), with DFT and gauge-invariant atomic orbitals (GIAOs) forming the quantum-mechanical basis. acs.org These calculations considered both the dielectric environment and hydrogen-bonding interactions to analyze the experimental spectral variations at different concentrations. acs.org Such theoretical approaches are crucial for interpreting experimental data and understanding the conformational preferences and intermolecular interactions of (R)-(+)-3-Butyn-2-ol.
Table 1: Computational Methods and Findings for 3-Butyn-2-ol
| Computational Method | Basis Set | Property Studied | Key Finding |
| Ab initio calculation | Not specified | Optical Rotation | Suggested a predominant conformation in liquid solutions. researchgate.net |
| DFT (B3LYP) | 6-31G* | Vibrational Absorption, VCD | Identified two predominant conformations for the isolated molecule. acs.org |
| DFT (B3LYP-D3BJ) | def2TZVP | Spectroscopic Constants | Estimated constants for homochiral and heterochiral complexes. illinois.edu |
| DFT with PCM | Not specified | Optical Rotation | Inclusion of solvent effects improved agreement with experimental data. researchgate.net |
| DFT/GIAO with PCM | Not specified | VCD and IR Spectra | Analyzed spectral variations due to solvent and hydrogen bonding. acs.org |
Molecular Modeling of Reactivity and Interaction Mechanisms
Molecular modeling has been instrumental in understanding the reactivity of alkynols, including derivatives of 3-butyn-2-ol, in catalytic processes. For the hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY), a related tertiary alkynol, DFT studies on a Pd30 cluster model have been used to investigate adsorption modes and reaction pathways on different crystal faces ({100} and {111}). acs.orgunil.ch These studies revealed that the structure sensitivity of the reaction is linked to the adsorption energies of the reactant on different surface sites rather than the energy barriers of the surface reaction steps. unil.ch
The calculations showed that corner and edge sites on the palladium catalyst are less active than plane sites due to differences in MBY adsorption energies. unil.ch For instance, DFT calculations predicted higher activity for Pd {111} planes compared to {100} planes, a trend that was confirmed by experimental results. unil.ch The interaction of MBY with the palladium cluster involves significant elongation of the carbon-carbon triple bond upon adsorption, indicating strong interaction and activation of the molecule. unil.ch
Furthermore, molecular modeling has been applied to understand intermolecular interactions, such as the formation of complexes. In a study on chiral tagging of verbenone (B1202108) with 3-butyn-2-ol, quantum chemistry calculations helped to identify the structures of the resulting diastereomeric complexes. illinois.edu This approach is vital for elucidating reaction mechanisms and the role of molecular structure in determining chemical reactivity.
Table 2: DFT Findings on the Hydrogenation of 2-methyl-3-butyn-2-ol (MBY) on a Pd30 Cluster
| Aspect Studied | Finding | Reference |
| Site Activity | Corner/edge sites are less active than plane sites. | unil.ch |
| Structure Sensitivity | Linked to MBY adsorption energies on different sites. | unil.ch |
| Face Reactivity | Pd {111} planes are more active than {100} planes. | unil.ch |
| Adsorption Interaction | Significant C≡C bond elongation upon adsorption on Pd. | unil.ch |
Theoretical Investigations of Catalyzed Reactions Involving this compound as a Monomer or Substrate
Theoretical studies provide deep insights into the mechanisms of catalyzed reactions where this compound can act as a monomer or substrate. Although direct computational studies on this compound as a monomer in polymerization are not extensively detailed in the provided context, the principles from related systems offer valuable understanding. For instance, the hydrogenation of alkynols on metal catalysts is a well-studied area where theoretical investigations have been crucial.
In the hydrogenation of the related compound 2-methyl-3-butyn-2-ol (MBY), DFT calculations have shown that the reaction pathways and selectivity are highly dependent on the catalyst structure and reaction conditions. acs.org The studies on palladium clusters indicated that the overhydrogenation pathways were not significantly affected by the topology of the active sites (plane, edge, or corner). acs.org This suggests that the reaction mechanism is more controlled by the initial adsorption energy of the reactant. acs.org
The role of solvents, such as water, has also been computationally investigated, revealing their influence on the selectivity of the hydrogenation process. acs.orgunil.ch These theoretical models, often following a Langmuir-Hinshelwood mechanism, are essential for rational catalyst design to achieve high activity and selectivity in reactions like the transformation of 3-butyn-2-ol. unil.ch The insights gained from these computational studies are critical for optimizing industrial processes, such as the synthesis of important intermediates where selective hydrogenation of a triple bond is a key step.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Methodologies for Enhanced Stereoselectivity and Yield
One promising avenue is the use of biocatalysis. For instance, the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) to (R)-4-(trimethylsilyl)-3-butyn-2-ol has been achieved with high enantioselectivity using a novel strain of Acetobacter sp.. researchgate.net This biocatalytic approach offers high yields and excellent enantiomeric excess. researchgate.net Further research into identifying and engineering novel enzymes could lead to even more efficient and scalable biocatalytic productions of (R)-(+)-3-Butyn-2-ol and its derivatives.
Another area of focus is the development of new chemical catalytic systems. While traditional methods exist, researchers are exploring innovative catalysts and reaction conditions to achieve higher stereocontrol. This includes the investigation of novel chiral ligands and metal complexes that can effectively discriminate between the two enantiomers of 3-butyn-2-ol (B105428) precursors.
Furthermore, chemoenzymatic methods, which combine the advantages of both chemical and biological catalysis, are being explored. For example, a lipase-catalyzed resolution can be employed to separate the enantiomers of a racemic mixture, followed by further chemical transformations. biosynth.com The optimization of these hybrid approaches could provide practical and cost-effective routes to enantiopure this compound.
Development of New Catalytic Systems and Ligand Design for Reactions Involving this compound
The reactivity of the alkynyl and hydroxyl groups in this compound makes it a versatile substrate for a wide range of chemical transformations. chemimpex.com A significant area of ongoing research is the design of new catalytic systems and ligands to control the regio- and stereoselectivity of these reactions.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in the synthesis of more complex molecules from this compound derivatives. beilstein-journals.orgresearchgate.net The development of novel phosphine (B1218219) ligands, particularly biphenyl-type phosphines, has been shown to enhance the yield and regioselectivity of these reactions. Future research will likely focus on designing even more sophisticated ligands that can offer greater control over the reaction outcomes.
The hydrogenation of the triple bond in this compound is another critical transformation, often aiming for the selective formation of the corresponding alkene. researchgate.net Research into bimetallic catalysts, such as Pd-Ni systems, is underway to improve the selectivity and efficiency of this process. researchgate.net The nature of the catalyst support, such as alumina, and the reaction conditions also play a crucial role and are active areas of investigation. researchgate.net
Moreover, the development of organocatalysis offers a metal-free alternative for transformations involving this compound. For example, organocatalysis has been used for the enantioselective dehydrative γ-arylation of related propargylic alcohols. researchgate.net Expanding the scope of organocatalytic methods for reactions with this compound is a promising direction for future research.
Diversification of Applications in Medicinal Chemistry and Advanced Materials Science
The unique structural features of this compound make it a valuable chiral building block for the synthesis of a diverse array of molecules with potential applications in medicinal chemistry and materials science. chemimpex.com
In medicinal chemistry, this compound and its derivatives serve as key intermediates in the synthesis of various pharmaceutical agents. chemimpex.comadipogen.com For example, it is a precursor for aminoindanes that exhibit inhibitory activity against acetylcholinesterase and monoamine oxidase, making them potential candidates for anti-Alzheimer's agents. adipogen.comchemicalbook.com It has also been utilized in the synthesis of antibiotics. biosynth.com Future research will undoubtedly explore the incorporation of the this compound scaffold into a wider range of biologically active molecules to develop new therapeutic agents.
The field of advanced materials science also presents significant opportunities for the application of this compound. Its rigid alkynyl group can be incorporated into polymer backbones to create materials with enhanced thermal and mechanical properties. chemimpex.com The development of specialty polymers and coatings derived from this chiral alcohol is an active area of research. chemimpex.com Furthermore, the synthesis of chiral organometallic complexes from this compound could lead to novel materials with unique optical or electronic properties. rsc.org
Sustainable and Green Chemistry Approaches in the Production and Utilization of this compound
In line with the growing emphasis on sustainable chemistry, there is a strong push to develop greener methods for the production and use of this compound. This involves minimizing waste, reducing the use of hazardous reagents, and employing renewable resources and energy-efficient processes.
The use of biocatalysis, as mentioned earlier, is a prime example of a green approach to the synthesis of this compound, as it often proceeds under mild conditions in aqueous media. researchgate.net The development of continuous-flow processes for reactions involving this compound, such as its selective hydrogenation, is another key strategy for improving sustainability. mdpi.comresearchgate.net Continuous-flow systems can offer better control over reaction parameters, leading to higher selectivity and reduced waste. mdpi.com
The exploration of alternative and greener solvents is also a critical aspect. researchgate.net Research into using ionic liquids or supercritical fluids as reaction media for transformations of this compound derivatives has shown promise in enhancing reaction efficiency and facilitating catalyst recycling. ionike.com For instance, the synthesis of α-methylene cyclic carbonates from the reaction of CO2 with related propargyl alcohols has been successfully carried out in ionic liquids. ionike.com
Furthermore, the development of catalytic systems that utilize earth-abundant and non-toxic metals is a key goal. Moving away from precious metal catalysts like palladium towards more sustainable alternatives is an active area of research in many chemical transformations, including those involving this compound. rsc.org
Q & A
Q. What are the key physicochemical properties of (R)-(+)-3-Butyn-2-ol, and how can they inform experimental design?
this compound (C₄H₆O, MW 70.09) is a flammable liquid (flash point 22°C) with a boiling point of 66–67°C at 150 mmHg and 108–111°C at ambient pressure . Its density (0.894–0.950 g/mL) and refractive index (n²⁰/D 1.426) are critical for purity assessment via GC or HPLC. Researchers should account for pressure-dependent boiling point variations when designing distillation protocols. The compound’s low viscosity and hygroscopicity also influence solvent compatibility in reactions .
| Property | Value | Method |
|---|---|---|
| Boiling Point | 66–67°C (150 mmHg), 108–111°C (1 atm) | Distillation |
| Density | 0.894–0.950 g/mL | Pycnometry |
| Refractive Index | 1.426 | Refractometry |
| Flash Point | 22°C | Closed-cup test |
Q. What safety precautions are essential for handling this compound in the laboratory?
Due to its flammability (Category 3), acute oral toxicity (LD₅₀: 50–300 mg/kg), and skin/eye irritation hazards, researchers must:
- Use explosion-proof equipment and ground containers to prevent static discharge .
- Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Store in airtight containers under inert gas (e.g., N₂) at ≤25°C, away from oxidizers . In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can enantiomeric purity (e.g., 98% e.e.) of this compound be validated?
Chiral HPLC or GC with a β-cyclodextrin column is recommended for determining enantiomeric excess. Compare retention times with (S)-(-)-3-Butyn-2-ol standards. For higher precision, use polarimetry ([α]D²⁵ = +24.5° in ethanol) .
Advanced Research Questions
Q. How does this compound serve as a chiral building block in asymmetric synthesis?
The compound’s propargyl alcohol moiety and stereogenic center enable its use in synthesizing enantiopure intermediates. For example, it is a precursor to (R)-benzyl 4-hydroxyl-2-pentynoate, a key intermediate in 5-lipoxygenase inhibitors. Ruthenium-catalyzed cyclopropanation or Sharpless epoxidation can exploit its stereochemistry for selective C–C bond formation .
Q. What strategies resolve contradictions in reported reaction yields involving this compound?
Discrepancies in catalytic reaction outcomes (e.g., metathesis polymerization) often stem from trace moisture or oxygen. Recommendations:
Q. How can the steric effects of this compound’s hydroxyl group influence transition states in organometallic reactions?
The hydroxyl group’s proximity to the alkyne creates a rigid, electron-rich environment. In ruthenium-catalyzed [2+2] cycloadditions, this steric bulk favors endo transition states, leading to higher diastereoselectivity. Computational studies (DFT) and NOESY NMR can map spatial interactions .
Q. What methodologies optimize the synthesis of helical polyacetylenes using this compound?
Polymerization under anhydrous conditions with Rh(I) catalysts (e.g., [Rh(nbd)Cl]₂) yields helical structures. Key parameters:
Q. How can researchers mitigate aquatic toxicity risks when disposing of this compound waste?
The compound’s H412 classification (toxic to aquatic life) mandates neutralization before disposal. React with excess NaHCO₃ to deprotonate the hydroxyl group, followed by adsorption onto activated carbon. Confirm detoxification via LC-MS .
Methodological Notes
- Data Validation : Cross-check physical properties using NIST Chemistry WebBook and Sigma-Aldrich COAs .
- Stereochemical Analysis : Combine chiral chromatography with X-ray crystallography for absolute configuration confirmation .
- Safety Protocols : Refer to OSHA HCS guidelines and institutional EH&S protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
